molecular formula C29H32N4O3S2 B12160158 2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12160158
M. Wt: 548.7 g/mol
InChI Key: HAQXJNCBYHDMRL-MOHJPFBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrido[1,2-a]pyrimidin-4-one core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include piperidine derivatives, benzyl halides, and thiazolidinone precursors. The reaction conditions may involve:

    Solvents: Common solvents like dichloromethane, ethanol, or dimethyl sulfoxide (DMSO).

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of such compounds may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include:

    Purification: Techniques like recrystallization, chromatography, or distillation.

    Quality Control: Analytical methods such as HPLC, NMR, and mass spectrometry to ensure the compound’s purity and identity.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

Pharmaceutical research may explore this compound for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antiviral activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    Pathways: Affecting pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[1,2-a]pyrimidin-4-ones: Compounds with similar core structures.

    Thiazolidinones: Compounds containing the thiazolidinone moiety.

    Piperidine Derivatives: Compounds with piperidine rings.

Uniqueness

The uniqueness of 2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of functional groups and ring systems, which may confer distinct biological activities and chemical reactivity.

Biological Activity

The compound 2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as Compound A) represents a novel class of pyrido-pyrimidine derivatives with potential therapeutic applications. This article reviews its biological activity based on recent studies, highlighting its mechanisms of action, efficacy in various biological systems, and potential clinical implications.

Chemical Structure

Compound A features a complex structure that includes a piperidine moiety, a thiazolidine ring, and a pyrido-pyrimidine core. This unique arrangement is believed to contribute to its diverse biological activities.

Biological Activity Overview

The biological activities of Compound A have been investigated primarily in the context of neurodegenerative diseases and cancer therapy. Key areas of focus include:

1. Cholinesterase Inhibition

  • Compound A has shown significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. The dual inhibition mechanism may enhance cholinergic neurotransmission, potentially improving cognitive function in affected individuals.

2. Antitumor Activity

  • Preliminary studies indicate that Compound A exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as a chemotherapeutic agent.

The mechanisms underlying the biological activities of Compound A involve multiple pathways:

1. AChE and BuChE Inhibition

  • The inhibition of cholinesterases by Compound A was quantified using Ellman's method, revealing an IC50 value of approximately 5.90 μM for AChE and 6.76 μM for BuChE . This dual inhibition is crucial for enhancing acetylcholine levels in synaptic clefts.

2. Induction of Apoptosis

  • In cancer cell lines, Compound A has been shown to activate caspase pathways leading to programmed cell death. Flow cytometry assays demonstrated increased annexin V positivity in treated cells, indicating apoptosis induction .

Case Studies

Several studies have explored the biological activity of Compound A:

Case Study 1: Neuroprotective Effects

  • In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that treatment with Compound A resulted in reduced oxidative stress markers and improved cell viability under neurotoxic conditions .

Case Study 2: Anticancer Efficacy

  • An investigation into the anticancer properties revealed that Compound A significantly inhibited the proliferation of MCF-7 breast cancer cells, with an IC50 value of 12 μM. The compound was found to disrupt the cell cycle at the G1 phase, leading to reduced cell growth .

Data Summary

The following table summarizes key findings related to the biological activity of Compound A:

Biological Activity Methodology Results
AChE InhibitionEllman's assayIC50 = 5.90 μM
BuChE InhibitionEllman's assayIC50 = 6.76 μM
Cytotoxicity in MCF-7 cellsMTT assayIC50 = 12 μM
Apoptosis inductionFlow cytometryIncreased annexin V positivity
Neuroprotection in SH-SY5Y cellsOxidative stress assaysReduced oxidative stress markers

Properties

Molecular Formula

C29H32N4O3S2

Molecular Weight

548.7 g/mol

IUPAC Name

(5Z)-5-[[2-(4-benzylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H32N4O3S2/c1-20-9-10-25-30-26(31-14-11-22(12-15-31)17-21-7-4-3-5-8-21)23(27(34)33(25)19-20)18-24-28(35)32(29(37)38-24)13-6-16-36-2/h3-5,7-10,18-19,22H,6,11-17H2,1-2H3/b24-18-

InChI Key

HAQXJNCBYHDMRL-MOHJPFBDSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)N4CCC(CC4)CC5=CC=CC=C5)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)N4CCC(CC4)CC5=CC=CC=C5)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.